molecular formula C16H10O2 B3029971 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde CAS No. 84907-55-1

4,4'-(Ethyne-1,2-diyl)dibenzaldehyde

Cat. No.: B3029971
CAS No.: 84907-55-1
M. Wt: 234.25 g/mol
InChI Key: IZJKYSQCRNPJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

4,4’-(Ethyne-1,2-diyl)dibenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of COFs. It interacts with enzymes such as lipase PS, which can be immobilized within the COF structure to enhance enantioselectivity in reactions involving racemic secondary alcohols . The aldehyde groups of 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde react with amines to form imine linkages, facilitating the creation of dual-pore COFs that improve enzyme accessibility and resistance to denaturants .

Cellular Effects

The effects of 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde on various cell types and cellular processes are profound. It influences cell function by enhancing the stability and activity of immobilized enzymes within COFs. This stabilization can lead to improved cell signaling pathways, gene expression, and cellular metabolism. For instance, the immobilization of lipase PS within COFs formed by 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde has been shown to maintain enzyme activity and prevent denaturation, thereby supporting more efficient biochemical reactions .

Molecular Mechanism

At the molecular level, 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde exerts its effects through the formation of covalent bonds with biomolecules. The aldehyde groups react with amines to form imine linkages, which are crucial for the construction of COFs. These COFs provide a stable environment for enzyme immobilization, enhancing enzyme activity and resistance to denaturation. Additionally, the dual-pore structure of COFs formed by 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde facilitates mass transfer of reagents and products, further improving the efficiency of biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde change over time. The compound is stable under standard conditions, but its reactivity can lead to gradual degradation, especially in the presence of moisture or other reactive species. Long-term studies have shown that COFs formed by 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde maintain their structural integrity and enzyme activity over extended periods, making them suitable for prolonged biochemical applications .

Dosage Effects in Animal Models

The effects of 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and supports efficient biochemical reactions. At higher doses, it can exhibit toxic or adverse effects, including potential disruption of cellular functions and metabolic processes. Threshold effects have been observed, indicating that careful dosage control is essential to avoid toxicity while maximizing the compound’s beneficial effects .

Metabolic Pathways

4,4’-(Ethyne-1,2-diyl)dibenzaldehyde is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s aldehyde groups participate in oxidation-reduction reactions, influencing metabolic flux and metabolite levels. Additionally, the formation of COFs by 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde can affect the overall metabolic activity by stabilizing enzymes and enhancing their catalytic efficiency .

Transport and Distribution

Within cells and tissues, 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its biochemical effects. The dual-pore structure of COFs formed by 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde also plays a role in its distribution, allowing for efficient mass transfer and localization of immobilized enzymes .

Subcellular Localization

The subcellular localization of 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde is influenced by its chemical structure and interactions with biomolecules. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. Within these compartments, 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde can form COFs that enhance enzyme activity and stability, supporting various cellular functions and biochemical reactions .

Chemical Reactions Analysis

4,4’-(Ethyne-1,2-diyl)dibenzaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions include carboxylic acids, primary alcohols, and imines.

Mechanism of Action

The mechanism by which 4,4’-(Ethyne-1,2-diyl)dibenzaldehyde exerts its effects is primarily through its reactivity at the aldehyde functional groups. These groups can form covalent bonds with various substrates, facilitating the formation of COFs and other complex structures. The molecular targets and pathways involved include the formation of imine linkages and the stabilization of enzyme-substrate complexes .

Comparison with Similar Compounds

4,4’-(Ethyne-1,2-diyl)dibenzaldehyde is unique due to its dual aldehyde functional groups and its ability to form highly stable COFs. Similar compounds include:

Properties

IUPAC Name

4-[2-(4-formylphenyl)ethynyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h3-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJKYSQCRNPJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C#CC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556858
Record name 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84907-55-1
Record name 4,4′-(1,2-Ethynediyl)bis[benzaldehyde]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84907-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-(Ethyne-1,2-diyl)dibenzaldehyde
Reactant of Route 2
Reactant of Route 2
4,4'-(Ethyne-1,2-diyl)dibenzaldehyde
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4,4'-(Ethyne-1,2-diyl)dibenzaldehyde
Reactant of Route 4
Reactant of Route 4
4,4'-(Ethyne-1,2-diyl)dibenzaldehyde
Reactant of Route 5
Reactant of Route 5
4,4'-(Ethyne-1,2-diyl)dibenzaldehyde
Reactant of Route 6
Reactant of Route 6
4,4'-(Ethyne-1,2-diyl)dibenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.